molecular formula C14H21N3O2 B2581251 (E)-4-(Dimethylamino)-N-[(1-ethyl-2-oxopyridin-3-yl)methyl]but-2-enamide CAS No. 2411323-09-4

(E)-4-(Dimethylamino)-N-[(1-ethyl-2-oxopyridin-3-yl)methyl]but-2-enamide

Cat. No. B2581251
CAS RN: 2411323-09-4
M. Wt: 263.341
InChI Key: GXHTTZBTWYFZBH-SOFGYWHQSA-N
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Description

(E)-4-(Dimethylamino)-N-[(1-ethyl-2-oxopyridin-3-yl)methyl]but-2-enamide, also known as DMABN, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications as a bioactive molecule. DMABN is a synthetic compound that belongs to the family of β-ketoenamines, which are known for their diverse biological activities.

Scientific Research Applications

(E)-4-(Dimethylamino)-N-[(1-ethyl-2-oxopyridin-3-yl)methyl]but-2-enamide has been studied extensively for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties. This compound has also been shown to have potential as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.

Mechanism of Action

The mechanism of action of (E)-4-(Dimethylamino)-N-[(1-ethyl-2-oxopyridin-3-yl)methyl]but-2-enamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular processes. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, and to activate caspase-3, a key enzyme involved in apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation. This compound has also been found to modulate the expression of genes involved in cellular processes, including cell cycle regulation and DNA repair.

Advantages and Limitations for Lab Experiments

(E)-4-(Dimethylamino)-N-[(1-ethyl-2-oxopyridin-3-yl)methyl]but-2-enamide has several advantages for use in lab experiments. It is easy to synthesize, stable, and has a long shelf life. This compound is also highly soluble in organic solvents, making it easy to dissolve in a variety of experimental solutions. However, this compound has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several potential future directions for the study of (E)-4-(Dimethylamino)-N-[(1-ethyl-2-oxopyridin-3-yl)methyl]but-2-enamide. One area of research is the development of this compound-based fluorescent probes for the detection of metal ions in biological systems. Another area of research is the use of this compound as a photosensitizer for photodynamic therapy. Further studies are also needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer, fungal and bacterial infections, and inflammatory diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications as a bioactive molecule. This compound has been found to exhibit a wide range of biological activities and has potential applications in the detection of metal ions, photodynamic therapy, and the treatment of cancer, fungal and bacterial infections, and inflammatory diseases. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Synthesis Methods

(E)-4-(Dimethylamino)-N-[(1-ethyl-2-oxopyridin-3-yl)methyl]but-2-enamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-acetylpyridine with dimethylformamide dimethyl acetal, followed by the addition of ethylamine and but-2-enoyl chloride. The resulting product is purified using column chromatography to obtain this compound in high yield and purity.

properties

IUPAC Name

(E)-4-(dimethylamino)-N-[(1-ethyl-2-oxopyridin-3-yl)methyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-4-17-10-5-7-12(14(17)19)11-15-13(18)8-6-9-16(2)3/h5-8,10H,4,9,11H2,1-3H3,(H,15,18)/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHTTZBTWYFZBH-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C(C1=O)CNC(=O)C=CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=CC=C(C1=O)CNC(=O)/C=C/CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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